pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate
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Overview
Description
Pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
The synthesis of pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. The morpholine and thia groups are then introduced through nucleophilic substitution reactions. The final step involves the esterification of the sulfanyl group with pentyl acetate under acidic conditions .
Chemical Reactions Analysis
Pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The morpholine group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate can be compared with similar compounds such as:
8-(morpholin-4-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine: This compound shares a similar core structure but differs in the functional groups attached to the core.
4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine: This compound has a similar tetracyclic structure but includes different substituents, leading to variations in its chemical and biological properties .
Properties
Molecular Formula |
C24H30N4O3S2 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
pentyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate |
InChI |
InChI=1S/C24H30N4O3S2/c1-2-3-6-11-31-18(29)14-32-24-21-20(25-15-26-24)19-16-7-4-5-8-17(16)22(27-23(19)33-21)28-9-12-30-13-10-28/h15H,2-14H2,1H3 |
InChI Key |
KPWBHWIXJCVCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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